molecular formula C11H14N4O2 B8561187 tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate

tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate

Cat. No.: B8561187
M. Wt: 234.25 g/mol
InChI Key: SOHLXELMZYOLOI-UHFFFAOYSA-N
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Description

tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C11H14N4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its pyrimidine ring structure, which is substituted with a cyano group and a methyl group, and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-cyano-4-methylpyrimidin-2-yl)carbamate typically involves the reaction of 5-cyano-4-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of tert-butyl (5-cyano-4-methylpyrimidin-2-yl)carbamate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-cyano-4-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (5-cyano-4-methylpyridin-2-yl)carbamate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Tert-butyl (5-methoxy-4-methylpyrimidin-2-yl)carbamate: Similar structure but with a methoxy group instead of a cyano group.

Uniqueness

tert-butyl(5-cyano-4-methylpyrimidin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-(5-cyano-4-methylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C11H14N4O2/c1-7-8(5-12)6-13-9(14-7)15-10(16)17-11(2,3)4/h6H,1-4H3,(H,13,14,15,16)

InChI Key

SOHLXELMZYOLOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 ml 3-neck flask was equipped with an overhead stirrer, thermocouple, reflux condenser and heating mantle. The flask was charged with (E)-2-acetyl-3-dimethylamino-acrylonitrile (8.93 g, 63.34 mmol), N-tert-butyloxycarbonyl-guanidine (10 g, 61.56 mmol) and 2-methyltetrahydrofuran (98.76 g). The resultant suspension was stirred and heated to reflux, whereupon the solids were observed to dissolve. The resultant mixture was stirred for about 6 hours, then concentrated by rotary evaporation to yield a solid which was triturated with water (120.00 g) to complete precipitation of the desired product. The resultant suspension was stirred for ˜30 minutes at ambient temperature, then filtered and the wet solid washed twice with water (120.00 g) and dried in a vacuum oven at 75-80° C. under a N2 bleed overnight to yield the title compound.
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